molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one

Cat. No.: B12884484
CAS No.: 113854-98-1
M. Wt: 270.41 g/mol
InChI Key: BCLRRDQXGJJQAM-UHFFFAOYSA-N
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Description

3-(4-(Octylamino)butyl)oxazolidin-4-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Octylamino)butyl)oxazolidin-4-one typically involves the reaction of an appropriate oxazolidinone precursor with an octylamine derivative. One common method involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another approach includes the palladium-catalyzed N-arylation of oxazolidinones with aryl bromides .

Industrial Production Methods

Industrial production of oxazolidinones, including 3-(4-(Octylamino)butyl)oxazolidin-4-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Octylamino)butyl)oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing groups, while reduction may yield simpler oxazolidinone derivatives.

Mechanism of Action

The mechanism of action of 3-(4-(Octylamino)butyl)oxazolidin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action ensures high antibiotic efficiency and low susceptibility to resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Octylamino)butyl)oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long octyl chain may enhance its interaction with lipid membranes, potentially improving its efficacy in certain applications.

Properties

CAS No.

113854-98-1

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3

InChI Key

BCLRRDQXGJJQAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCN1COCC1=O

Origin of Product

United States

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